
1-(5-Bromopyrimidin-2-yl)-1,4-diazepane
Overview
Description
1-(5-Bromopyrimidin-2-yl)-1,4-diazepane is a heterocyclic compound that contains both pyrimidine and diazepane rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyrimidin-2-yl)-1,4-diazepane typically involves the reaction of 5-bromopyrimidine with 1,4-diazepane under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where 5-bromopyrimidine is reacted with 1,4-diazepane in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromopyrimidin-2-yl)-1,4-diazepane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine nucleophile would yield a corresponding aminopyrimidine derivative .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediates
This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals aimed at treating central nervous system disorders. Its role as a precursor allows for the development of novel therapeutic agents that can interact with specific biological targets, potentially leading to improved efficacy and safety profiles in drug formulations.
Biological Activity Studies
Research indicates that 1-(5-Bromopyrimidin-2-yl)-1,4-diazepane exhibits promising biological activities, particularly as an antimicrobial and anticancer agent. Studies have shown that derivatives of this compound can selectively target certain receptors, such as the 5-HT2C receptor, which is involved in various neuropsychiatric conditions . The interaction of the bromine atom in the pyrimidine ring with target proteins may enhance its biological activity through mechanisms like halogen bonding, which influences protein function and stability.
Chemical Synthesis
Building Block for Complex Compounds
The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for synthesizing more complex heterocyclic compounds. This characteristic is particularly useful in developing new drugs with enhanced pharmacological properties.
Table 1: Biological Evaluation of this compound Derivatives
Compound | Target Receptor | Binding Affinity (Ki) | Biological Activity |
---|---|---|---|
10a | 5-HT2C | 7.9 nM | High Agonistic Effect |
10f | 5-HT2C | 19.0 nM | Moderate Agonistic Effect |
The above table summarizes findings from studies evaluating the binding affinity and biological activity of derivatives containing the diazepane structure. Compounds like 10a and 10f demonstrated significant agonistic effects on the 5-HT2C receptor, indicating their potential as lead compounds for further development .
Table 2: Comparison of Related Heterocyclic Compounds
Compound Name | Structure Type | Unique Features |
---|---|---|
1-(5-Bromopyridin-2-yl)piperidin-3-ol | Pyridine + Piperidine | Different ring structure affecting properties |
5-Bromo-2-(piperazin-1-yl)pyrimidine | Pyrimidine + Piperazine | Variation in nitrogen content |
The comparison highlights how variations in ring structures can influence the chemical and biological properties of these compounds. The presence of both pyrimidine and diazepane rings in this compound provides it with unique characteristics not found in other similar compounds.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyrimidin-2-yl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the pyrimidine ring can form halogen bonds with target proteins, influencing their activity. Additionally, the diazepane ring can interact with various biological pathways, modulating their function .
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromopyridin-2-yl)piperidin-3-ol: This compound shares a similar pyrimidine ring structure but differs in the presence of a piperidine ring instead of a diazepane ring.
5-Bromo-2-(piperazin-1-yl)pyrimidine: Similar in structure but contains a piperazine ring instead of a diazepane ring.
Uniqueness
1-(5-Bromopyrimidin-2-yl)-1,4-diazepane is unique due to the presence of both the bromopyrimidine and diazepane rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry .
Biological Activity
1-(5-Bromopyrimidin-2-yl)-1,4-diazepane is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
This compound features a diazepane ring substituted with a bromopyrimidine moiety. This structural configuration is significant as it influences the compound's interactions with biological targets.
Anticancer Potential
Recent studies have highlighted the anticancer properties of related compounds that share structural similarities with this compound. For example, compounds with bromopyrimidine derivatives have demonstrated cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity of Related Compounds
Compound Name | Cell Line Assessed | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | Jurkat (T-cell) | TBD | Induction of apoptosis |
1-(5-Bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea | HeLa (Cervical) | 4.64 ± 0.08 | Cell cycle arrest in sub-G1 phase |
N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine | MCF-7 (Breast) | TBD | Inhibition of HER receptors |
The IC50 values for similar compounds suggest that this compound may also exhibit significant cytotoxicity; however, specific data for this compound is still needed.
The mechanisms through which these compounds exert their anticancer effects typically involve:
- Induction of Apoptosis : Many brominated pyrimidine derivatives promote programmed cell death in cancer cells.
- Cell Cycle Arrest : Compounds like 1-(5-Bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea have been shown to halt cell cycle progression, particularly in the sub-G1 phase, indicating potential for therapeutic use in malignancies.
In Vitro Studies
In vitro studies using MTT assays have shown that similar compounds can effectively inhibit cell proliferation across various cancer cell lines. For instance, the compound BPU demonstrated an IC50 value indicating potent cytotoxicity against Jurkat cells and was effective in inhibiting angiogenesis in chick chorioallantoic membrane assays .
Computational Studies
Molecular docking studies have indicated favorable binding affinities for related compounds with matrix metalloproteinases (MMPs), which are crucial in cancer metastasis. The binding energies suggest that these compounds could serve as effective inhibitors of MMPs, thereby preventing tumor invasion and metastasis .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(5-Bromopyrimidin-2-yl)-1,4-diazepane, and how can purity be optimized?
- Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between 5-bromo-2-chloropyrimidine and 1,4-diazepane. Key parameters include reaction temperature (80–100°C), solvent choice (e.g., DMF or THF), and stoichiometric ratios (1:1.2 pyrimidine:diazepane). Purity optimization involves post-synthesis purification using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Monitor reaction progress via TLC (Rf ≈ 0.3 in ethyl acetate/hexane 3:7) and confirm purity via HPLC (C18 column, acetonitrile/water 70:30) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer: Essential techniques include:
- NMR: NMR (DMSO-d6, δ 8.4 ppm for pyrimidine protons, δ 3.6–2.8 ppm for diazepane protons) and NMR (δ 158–162 ppm for pyrimidine carbons).
- HRMS: ESI+ mode to confirm molecular ion [M+H]+ (calculated m/z for CHBrN: 286.02).
- FT-IR: Peaks at ~1600 cm (C=N stretch) and ~750 cm (C-Br stretch). Cross-validate with elemental analysis (C, H, N ±0.3%) .
Q. How can reaction kinetics be studied for bromopyrimidine-diazepane coupling?
- Methodological Answer: Use pseudo-first-order kinetics by maintaining excess 1,4-diazepane. Monitor [5-bromo-2-chloropyrimidine] depletion via UV-Vis spectroscopy (λ = 265 nm) at fixed intervals. Calculate rate constants (k) under varying temperatures (Arrhenius plot for E) and solvents (polar aprotic vs. protic). Include controls for side reactions (e.g., hydrolysis of pyrimidine) .
Advanced Research Questions
Q. What experimental design strategies minimize byproducts during scale-up synthesis?
- Methodological Answer: Implement factorial design (e.g., 2 or Box-Behnken) to optimize variables: temperature (70–110°C), catalyst loading (e.g., KCO), and solvent polarity. For example, a 3-factor design could reduce byproduct formation (e.g., di-alkylated species) by identifying interactions between temperature and solvent choice. Use ANOVA to validate significant factors (p < 0.05) .
Q. How can computational modeling predict regioselectivity in subsequent derivatization reactions?
- Methodological Answer: Apply DFT calculations (B3LYP/6-31G*) to model electron density maps of the bromopyrimidine ring. Identify nucleophilic attack sites (C5 vs. C2) based on Fukui indices. Pair with molecular docking (AutoDock Vina) to simulate interactions with common reagents (e.g., Grignard agents). Validate predictions via experimental Suzuki-Miyaura coupling trials (e.g., C5 vs. C2 arylation yields) .
Q. What approaches resolve contradictions in catalytic activity data across different studies?
- Methodological Answer: Conduct meta-analysis of published kinetic data using standardized normalization (e.g., turnover frequency per active site). Control for variables:
- Catalyst loading (mol% vs. wt%).
- Solvent dielectric effects (ε values).
- Substrate purity (HPLC vs. NMR quantification).
Use Bland-Altman plots to identify systematic biases and re-test disputed conditions with in-house controls .
Q. How can AI-driven reaction path search methods improve functionalization strategies?
- Methodological Answer: Integrate Monte Carlo tree search (MCTS) algorithms with quantum chemistry software (Gaussian 16) to explore reaction pathways. Train models on existing bromopyrimidine reaction datasets to prioritize low-energy intermediates. Validate top predictions via flow chemistry experiments (residence time < 5 min) and in situ IR monitoring. Iterate with feedback loops to refine activation energy thresholds .
Properties
IUPAC Name |
1-(5-bromopyrimidin-2-yl)-1,4-diazepane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN4/c10-8-6-12-9(13-7-8)14-4-1-2-11-3-5-14/h6-7,11H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAYYTATJMNDJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375498 | |
Record name | 1-(5-bromopyrimidin-2-yl)-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849021-44-9 | |
Record name | 1-(5-Bromo-2-pyrimidinyl)hexahydro-1H-1,4-diazepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849021-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-bromopyrimidin-2-yl)-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(5-Bromopyrimidin-2-yl)[1,4]diazepane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.